molecular formula C15H10O3 B8272471 2-Methoxy-1,4-anthraquinone

2-Methoxy-1,4-anthraquinone

Cat. No. B8272471
M. Wt: 238.24 g/mol
InChI Key: BQKKYANHXFRHLT-UHFFFAOYSA-N
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Patent
US04592867

Procedure details

16 g of, α, α, α', α', -tetrabromo-o-xylene, 44 g of potassium iodide and 10 g crude 2-methoxy-1,4-benzoquinone were stirred in 160 ml of N,N-dimethylformamide at 70° C. overnight. After the reaction was complete, no bromide was left as determined by thin layer chromotography and the reaction mixture was poured into 1200 ml of H2O. 10%aq Na2S2O5 solution was added to decolorize the solution. The precipitate formed in the aqueous solution was collected and dried. Continuous extraction of the dark precipitate using benzene as a solvent yielded a dark colored solution. The solution was then washed with 2.5% NaOH, H2O, dried and concentrated. 7 g of crude product was obtained. Recrystallization from methanol yielded 5 g of pure yellow powder of MAQ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](Br)=[C:4](Br)[C:5](Br)=[C:6]([CH3:9])[C:7]=1[CH3:8].[I-].[K+].[CH3:15][O:16][C:17]1[C:18](=[O:24])[CH:19]=[CH:20][C:21](=[O:23])[CH:22]=1.[Br-]>CN(C)C=O.O>[CH3:15][O:16][C:17]1[C:18](=[O:24])[C:19]2[C:20]([C:21](=[O:23])[CH:22]=1)=[CH:8][C:7]1[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=C(C1C)C)Br)Br)Br
Name
Quantity
44 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C(C=CC(C1)=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed in the aqueous solution
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
Continuous extraction of the dark precipitate
CUSTOM
Type
CUSTOM
Details
yielded a dark colored solution
WASH
Type
WASH
Details
The solution was then washed with 2.5% NaOH, H2O
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
7 g of crude product was obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C2=CC3=CC=CC=C3C=C2C(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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